Cas no 1823338-54-0 (5-Bromoquinoline-8-carboxamide)

5-Bromoquinoline-8-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-Bromoquinoline-8-carboxamide
- 5-Bromo-8-quinolinecarboxamide
- 8-Quinolinecarboxamide, 5-bromo-
- SY056780
- MFCD27923345
- SCHEMBL20515237
- DS-7732
- E73631
- 1823338-54-0
- SB69042
- AKOS022176471
-
- MDL: MFCD27923345
- インチ: InChI=1S/C10H7BrN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14)
- InChIKey: DJOBAKUSXSCERU-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=CC(=C2N=C1)C(=O)N)Br
計算された属性
- せいみつぶんしりょう: 249.97418g/mol
- どういたいしつりょう: 249.97418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 56Ų
5-Bromoquinoline-8-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM222783-1g |
5-Bromoquinoline-8-carboxamide |
1823338-54-0 | 95% | 1g |
$327 | 2021-08-04 | |
Chemenu | CM222783-5g |
5-Bromoquinoline-8-carboxamide |
1823338-54-0 | 95% | 5g |
$748 | 2021-08-04 | |
Chemenu | CM222783-1g |
5-Bromoquinoline-8-carboxamide |
1823338-54-0 | 95% | 1g |
$357 | 2023-01-02 | |
Alichem | A189008590-10g |
5-Bromoquinoline-8-carboxamide |
1823338-54-0 | 95% | 10g |
$1784.88 | 2023-09-02 | |
Alichem | A189008590-5g |
5-Bromoquinoline-8-carboxamide |
1823338-54-0 | 95% | 5g |
$1104.16 | 2023-09-02 | |
eNovation Chemicals LLC | Y1053487-25g |
5-bromoquinoline-8-carboxamide |
1823338-54-0 | 97% | 25g |
$1240 | 2025-02-19 | |
1PlusChem | 1P00243X-250mg |
8-Quinolinecarboxamide, 5-bromo- |
1823338-54-0 | 95% | 250mg |
$172.00 | 2024-06-18 | |
Aaron | AR0024C9-250mg |
8-Quinolinecarboxamide, 5-bromo- |
1823338-54-0 | 97% | 250mg |
$46.00 | 2025-02-17 | |
Aaron | AR0024C9-500mg |
8-Quinolinecarboxamide, 5-bromo- |
1823338-54-0 | 97% | 500mg |
$77.00 | 2025-02-17 | |
eNovation Chemicals LLC | Y1053487-500mg |
5-bromoquinoline-8-carboxamide |
1823338-54-0 | 97% | 500mg |
$100 | 2024-07-21 |
5-Bromoquinoline-8-carboxamide 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
5-Bromoquinoline-8-carboxamideに関する追加情報
Introduction to 5-Bromoquinoline-8-carboxamide (CAS No. 1823338-54-0)
5-Bromoquinoline-8-carboxamide, identified by the Chemical Abstracts Service Number (CAS No.) 1823338-54-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline family, which is well-documented for its broad spectrum of biological activities and therapeutic potential. The presence of a bromine substituent at the 5-position and a carboxamide functional group at the 8-position imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The quinoline core structure is renowned for its role in various therapeutic applications, including antimalarial, antibacterial, antiviral, and anticancer agents. The introduction of halogen atoms, particularly bromine, into the quinoline ring system often enhances the metabolic stability and binding affinity of the molecule towards biological targets. In the case of 5-Bromoquinoline-8-carboxamide, the bromine atom at the 5-position likely contributes to its interactions with enzymes and receptors, while the carboxamide group provides a polar moiety that can facilitate hydrogen bonding and improve solubility.
Recent advancements in medicinal chemistry have highlighted the importance of quinoline derivatives in addressing emerging infectious diseases and cancer. Studies have demonstrated that modifications at specific positions within the quinoline ring can significantly alter the pharmacokinetic profile and therapeutic efficacy of these compounds. The 5-Bromoquinoline-8-carboxamide structure represents an intriguing example of such modifications, where the carboxamide group serves as a linker for further derivatization or as an anchor for protein binding.
One of the most compelling aspects of 5-Bromoquinoline-8-carboxamide is its potential application in oncology research. Quinoline derivatives have been extensively studied for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The bromine substituent at the 5-position may enhance binding interactions with target proteins, while the carboxamide group can be engineered to modulate selectivity and reduce off-target effects. Preliminary studies have suggested that this compound exhibits promising activity against certain cancer cell lines, making it a candidate for further preclinical investigation.
Moreover, the versatility of 5-Bromoquinoline-8-carboxamide as a chemical scaffold has led to its exploration in other therapeutic areas. For instance, its structural features make it suitable for developing agents targeting viral infections. The quinoline moiety is known to interact with viral proteases and polymerases, while the bromine atom can enhance drug resistance profiles. This dual functionality positions 5-Bromoquinoline-8-carboxamide as a versatile candidate for addressing both bacterial and viral pathogens.
In terms of synthetic chemistry, 5-Bromoquinoline-8-carboxamide can be synthesized through multi-step reactions involving bromination of quinoline precursors followed by carboxylation at the 8-position. The synthesis typically requires careful optimization to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to introduce functional groups with high precision. These synthetic strategies not only facilitate access to 5-Bromoquinoline-8-carboxamide but also provide insights into developing related analogs with tailored properties.
The pharmacological profile of 5-Bromoquinoline-8-carboxamide has been evaluated through in vitro assays targeting various enzymes and receptors. Initial results indicate that this compound exhibits moderate activity against certain kinases overexpressed in cancer cells. Additionally, its interaction with bacterial enzymes has been explored, suggesting potential applications in antibiotic development. These findings underscore the importance of 5-Bromoquinoline-8-carboxamide as a lead compound for further structural optimization.
Computational modeling has played a crucial role in understanding the binding mode of 5-Bromoquinoline-8-carboxamide to biological targets. Molecular docking studies have revealed that the bromine atom interacts favorably with hydrophobic pockets in target proteins, while the carboxamide group forms hydrogen bonds with polar residues. These insights have guided rational design strategies aimed at enhancing potency and selectivity. By integrating experimental data with computational predictions, researchers can accelerate the development process for novel therapeutics.
The future prospects of 5-Bromoquinoline-8-carboxamide are promising, with ongoing research focusing on expanding its therapeutic applications. Exploration into its antimicrobial properties has shown encouraging results against resistant bacterial strains, highlighting its potential as an alternative treatment option. Furthermore, studies are underway to evaluate its efficacy in treating neurological disorders by targeting specific neurotransmitter receptors modulated by quinoline derivatives.
In conclusion,5-Bromoquinoline-8-carboxamide (CAS No. 1823338-54-0) represents a significant advancement in medicinal chemistry due to its unique structural features and broad therapeutic potential. Its ability to interact with diverse biological targets makes it a valuable scaffold for drug discovery efforts aimed at addressing infectious diseases and cancer. As research continues to uncover new applications for this compound,5-Bromoquinoline-8-carboxamide is poised to play a pivotal role in shaping future therapeutic strategies.
1823338-54-0 (5-Bromoquinoline-8-carboxamide) 関連製品
- 1226450-22-1(5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropyl)sulfanyl]-1H-imidazole)
- 338428-49-2(2-hydroxy-6,7-dimethylquinoline-3-carbaldehyde)
- 2228334-45-8(3-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-ol)
- 1396856-60-2(N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide)
- 507272-92-6(2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one)
- 1806652-67-4(4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid)
- 2613382-55-9(4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride)
- 221335-86-0((NZ)-4-chloro-N-oxido-N-(thiophen-2-yl)methylideneanilinium)
- 6924-66-9(Quinoxaline-5-carboxylic acid)
- 1146-98-1(Bromindione)
